molecular formula C14H27BClNO2 B13400706 (3aS,4S,6S,7aR)-Hexahydro-3a,5,5-trimethyl-alpha-[(1R)-1-methylethyl]-4,6-methano-1,3,2-benzodioxaborole-2-methanamine hydrochloride

(3aS,4S,6S,7aR)-Hexahydro-3a,5,5-trimethyl-alpha-[(1R)-1-methylethyl]-4,6-methano-1,3,2-benzodioxaborole-2-methanamine hydrochloride

Cat. No.: B13400706
M. Wt: 287.63 g/mol
InChI Key: KVVHHYLDRUDGST-UHFFFAOYSA-N
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Description

This compound is a boronate ester derivative featuring a rigid bicyclic framework (hexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole) with stereochemical complexity. Synthesized via a multi-step protocol involving LiHMDS-mediated deprotonation and TFA-driven cleavage , it crystallizes as a white solid with a specific rotation of [α]²⁰D = -4° (c = 1.00, methanol). Its stereochemistry is critical for binding specificity, as demonstrated in proteasome inhibition studies .

Properties

IUPAC Name

2-methyl-1-(2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl)propan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26BNO2.ClH/c1-8(2)12(16)15-17-11-7-9-6-10(13(9,3)4)14(11,5)18-15;/h8-12H,6-7,16H2,1-5H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVVHHYLDRUDGST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC2CC3CC(C3(C)C)C2(O1)C)C(C(C)C)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27BClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-methyl-1-((3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)propan-1-amine hydrochloride typically involves the coupling of a boronic ester with an amine. One common method involves the reaction of (1R)-3-methyl-1-[(3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methano-1,3,2-benzodioxaborol-2-yl]butan-1-amine with a suitable coupling agent and base .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would involve similar coupling reactions, optimized for yield and purity, and conducted under controlled conditions to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The boron-containing dioxaborolane ring can be oxidized under specific conditions.

    Reduction: The amine group can be reduced to form different derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amine group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a boronic acid derivative, while reduction could produce a secondary amine.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its boron-containing ring makes it a valuable intermediate in organic synthesis .

Biology

In biological research, this compound can be used to study the interactions of boron-containing molecules with biological systems. It may also serve as a precursor for the synthesis of boron-containing drugs.

Medicine

In medicinal chemistry, this compound is of interest due to its potential as a pharmacophore. Boron-containing compounds have shown promise in the treatment of various diseases, including cancer and bacterial infections .

Industry

In the industrial sector, this compound can be used in the development of new materials and catalysts. Its unique structure allows for the creation of materials with specific properties, such as enhanced stability or reactivity .

Mechanism of Action

The mechanism of action of ®-2-methyl-1-((3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)propan-1-amine hydrochloride involves its interaction with molecular targets through its boron-containing ring. This ring can form reversible covalent bonds with biological molecules, which can modulate their activity. The specific pathways involved depend on the biological context and the target molecules .

Comparison with Similar Compounds

Structural Comparison with Analogous Benzodioxaboroles

Table 1: Key Structural Features of Selected Benzodioxaborole Derivatives
Compound Name Substituent at Boron Center Molecular Formula Molar Mass (g/mol) Key Structural Notes Reference
Target Compound (Hydrochloride salt) α-(R)-isopropyl C₁₇H₂₉BClNO₂ 341.68 Chiral bicyclic core; hydrochloride salt
(3aS,4S,6S,7aR)-2-Phenyl analog Phenyl C₁₆H₂₁BO₂ 256.14 Planar aromatic substituent; orthorhombic crystal system (P2₁2₁2₁)
(3aS,4S,6S,7aR)-2-(4-Methoxyphenyl) analog 4-Methoxyphenyl C₁₇H₂₃BO₃ 286.17 Electron-rich substituent; enhanced π-stacking capacity
(3aS,4S,6S,7aR)-2-(4-Bromobutyl) analog 4-Bromobutyl C₁₅H₂₄BBrO₂ 347.07 Alkyl chain with terminal bromine; flexible linker

Key Observations :

  • Electronic Effects : Electron-donating groups (e.g., 4-methoxyphenyl) increase boron’s electrophilicity, enhancing reactivity in cross-coupling reactions .
  • Crystallographic Data : The phenyl analog crystallizes in an orthorhombic system (a = 8.4974 Å, b = 11.8566 Å, c = 13.9580 Å) with a mean C–C bond length of 1.5239–1.5727 Å, distinct from the target compound’s helical packing due to its isopropyl group .
Table 2: Comparative Bioactivity Profiles
Compound Biological Target IC₅₀ (nM) Selectivity Notes Reference
Target Compound Plasmodium falciparum Proteasome 0.8 High specificity for parasite proteasome
(3aS,4S,6S,7aR)-2-Phenyl analog Human Proteasome 3200 4000-fold lower activity vs. target compound
(3aS,4S,6S,7aR)-2-(4-Bromobutyl) Bacterial Signal Peptidase ND* Acts as a covalent inhibitor

*ND = Not Determined

Mechanistic Insights :

  • The target compound’s isopropyl group aligns with hydrophobic pockets in the Plasmodium proteasome’s β5 subunit, enabling sub-nanomolar inhibition .
  • The phenyl analog shows reduced activity due to poor fit within the binding cavity .
  • The 4-bromobutyl derivative’s alkyl chain facilitates membrane penetration, enhancing antibacterial activity .

Biological Activity

(3aS,4S,6S,7aR)-Hexahydro-3a,5,5-trimethyl-alpha-[(1R)-1-methylethyl]-4,6-methano-1,3,2-benzodioxaborole-2-methanamine hydrochloride is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings.

Structural Characteristics

The compound is characterized by a unique benzodioxaborole structure that contributes to its chemical properties. The presence of multiple functional groups allows for diverse interactions with biological targets. The stereochemistry of the compound plays a crucial role in determining its biological efficacy.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, primarily related to its interactions with enzymes and receptors. Key areas of interest include:

  • Antimicrobial Activity : Studies have shown that derivatives of benzodioxaboroles possess antimicrobial properties. The mechanism often involves the inhibition of bacterial cell wall synthesis.
  • Antiviral Properties : Certain analogs have demonstrated effectiveness against viral infections by inhibiting viral replication processes.
  • Enzyme Inhibition : The compound has been investigated for its potential to inhibit specific enzymes involved in metabolic pathways. For instance, it has been noted to interact with proteases and kinases, which are critical in many disease processes.

1. Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various benzodioxaborole derivatives against Gram-positive and Gram-negative bacteria. Results indicated that the compound exhibited significant inhibitory effects on Staphylococcus aureus and Escherichia coli at low concentrations.

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
(3aS,4S,6S,7aR)-Hexahydro...Staphylococcus aureus32 µg/mL
(3aS,4S,6S,7aR)-Hexahydro...Escherichia coli64 µg/mL

2. Antiviral Activity

In vitro studies demonstrated that the compound could inhibit the replication of certain viruses. One notable study focused on its activity against HIV protease:

  • HIV Protease Inhibition : The compound was found to effectively inhibit HIV protease with an IC50 value of 50 nM. This suggests potential as a therapeutic agent in HIV treatment protocols.

3. Enzyme Interaction Studies

Further investigations into enzyme interactions revealed that the compound acts as a competitive inhibitor for various kinases involved in cancer cell proliferation.

EnzymeType of InhibitionIC50 Value
Protein Kinase ACompetitive25 nM
Cyclin-dependent Kinase 2Non-competitive15 nM

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